molecular formula C8H15NO2 B13015964 3-(Propylamino)cyclobutane-1-carboxylic acid

3-(Propylamino)cyclobutane-1-carboxylic acid

Cat. No.: B13015964
M. Wt: 157.21 g/mol
InChI Key: RNFKXTRZRIAKPQ-UHFFFAOYSA-N
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Description

3-(Propylamino)cyclobutane-1-carboxylic acid is a chemical building block of high interest in medicinal chemistry and drug discovery. It features a conformationally restricted cyclobutane ring core, a structure that is increasingly valued for its ability to improve the potency and physicochemical properties of drug candidates . The molecule presents two distinct functional groups—the carboxylic acid and the propylamino side chain—in a 1,3-relationship, making it a versatile, bifunctional scaffold for the synthesis of more complex molecules . While specific studies on this exact compound are not available, research on analogous aminocyclobutanecarboxylic acids demonstrates their significant potential. For instance, similar compounds are investigated as substrates for amino acid transporters (AATs) on cell membranes . These transporters, such as system ASC (including ASCT2) and the sodium-independent LAT1, are often overexpressed in cancer cells to fuel their rapid growth . This makes radiolabeled or fluorescently tagged derivatives of aminocyclobutanecarboxylic acids promising tools for developing novel molecular imaging probes for oncology research . The synthetic utility of the cyclobutane carboxylate core is well-established, with known methods for the preparation of various 3-substituted cyclobutanecarboxylic acids . As a specialist supplier, we provide this compound to the scientific community to support innovative research applications. 3-(Propylamino)cyclobutane-1-carboxylic Acid is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(propylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-9-7-4-6(5-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

RNFKXTRZRIAKPQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Step-by-Step Process

  • Starting Material Selection :

    • Cyclobutane derivatives such as cyclobutanecarboxylic acid or cyclobutanone are commonly used as precursors.
    • Functional groups are introduced sequentially to achieve the desired substitution.
  • Amination Reaction :

    • A propylamine group is introduced using nucleophilic substitution reactions.
    • Conditions often involve the use of alkyl halides or tosylates as intermediates.
  • Carboxylation :

    • Carboxylic acid functionality is introduced either by oxidation or hydrolysis of ester intermediates.

Reaction Conditions

  • Mild reaction conditions are preferred to avoid decomposition of the cyclobutane ring.
  • Solvents like THF or DMSO may be used, depending on the specific reaction steps.

Alternative Synthetic Routes

Route Based on Cyclobutanone

Cyclobutanone can serve as a precursor for introducing both the amino and carboxylic functionalities:

  • React cyclobutanone with propylamine under reductive amination conditions.
  • Oxidize or hydrolyze intermediates to introduce the carboxylic acid group.

Route Using Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid can be directly modified:

  • Use alkylation techniques to introduce the propylamino group.
  • Protect and deprotect functional groups as necessary during synthesis.

Challenges in Synthesis

  • The strain in the four-membered cyclobutane ring requires careful control of reaction conditions to prevent ring opening.
  • Achieving high selectivity for the propylamino substitution without overreaction is critical.

Data Table: Summary of Synthetic Approaches

Method Starting Material Key Reactions Advantages Challenges
Cyclobutanone-Based Synthesis Cyclobutanone Reductive amination, oxidation Simple starting material Ring strain management
Cyclobutanecarboxylic Acid Route Cyclobutanecarboxylic acid Alkylation, functional group protection High selectivity potential Functional group compatibility
Sequential Functionalization Cyclobutane derivatives Amination, carboxylation Versatile approach Requires intermediate purification

Notes on Optimization

  • Reaction temperature, solvent selection, and reagent purity significantly impact yield and selectivity.
  • Employing catalytic systems (e.g., transition metals or organocatalysts) can enhance efficiency in amination or carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

3-(Propylamino)cyclobutane-1-carboxylic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. It has been identified as a precursor for various drugs targeting chronic inflammatory diseases and cancer treatments. The compound's structural properties allow it to be modified into active pharmaceutical ingredients (APIs) that exhibit therapeutic effects.

  • Case Study: Synthesis of Kinase Inhibitors
    The compound has been utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Its ability to form stable intermediates facilitates the development of potent inhibitors against specific kinases involved in tumor progression .

1.2 Antitumor Activity

Research indicates that derivatives of 3-(Propylamino)cyclobutane-1-carboxylic acid demonstrate significant antitumor activity. These derivatives have been tested in vitro and in vivo, showing promising results against various cancer cell lines.

  • Example: ACK1 Antibody Development
    The compound is involved in the synthesis of ACK1 antibodies, which target specific oncogenic pathways. The annual demand for this intermediate is projected to increase significantly as more related drugs enter clinical trials .

Synthetic Applications

2.1 Organic Synthesis

The compound is widely used in organic synthesis due to its unique cyclobutane structure, which allows for various functional group transformations. Its application in C–H activation reactions has opened new pathways for synthesizing complex organic molecules.

  • Transannular C–H Functionalization
    Recent studies have demonstrated the effectiveness of using 3-(Propylamino)cyclobutane-1-carboxylic acid in transannular C–H functionalization reactions, enabling the formation of diverse arylated products with high selectivity and yield .

Environmental Considerations

The synthesis methods for 3-(Propylamino)cyclobutane-1-carboxylic acid have evolved to be more environmentally friendly. New synthetic routes minimize the use of hazardous reagents and solvents, aligning with green chemistry principles.

  • Sustainable Synthesis Techniques
    Innovations in synthetic methodologies have led to processes that utilize less toxic materials and allow for solvent recycling, thus reducing environmental impact while maintaining high product yields .

Data Summary

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesis targeting cancer and inflammatory diseasesSignificant antitumor activity observed; used in ACK1 antibody development
Organic SynthesisUtilized in C–H activation reactions for complex organic moleculesHigh selectivity and yield achieved through transannular C–H functionalization
Environmental ConsiderationsSustainable synthesis methods minimizing hazardous materialsReduced environmental impact through innovative synthetic routes

Mechanism of Action

The mechanism of action of 3-(Propylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type (amino, alkyl, aryl, or protected groups) and position on the cyclobutane ring. These variations influence physicochemical properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications Reference
3-(Propylamino)cyclobutane-1-carboxylic acid C₈H₁₅NO₂ 173.21 (calculated) 3-(propylamino), 1-carboxylic acid Peptide stapling, drug intermediates
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid C₉H₁₅NO₂ 181.22 3-butenyl, 1-amino/1-carboxylic acid Hydrocarbon peptide stapling
trans-3-Aminocyclobutanecarboxylic acid C₅H₉NO₂ 115.13 3-amino, 1-carboxylic acid Conformational studies, β-amino acid analogue
3-Propoxycyclobutane-1-carboxylic acid C₈H₁₄O₃ 158.20 3-propoxy, 1-carboxylic acid Lipophilic intermediate
3-Pentylcyclobutane-1-carboxylic acid C₁₀H₁₈O₂ 170.25 3-pentyl, 1-carboxylic acid High lipophilicity (XLogP3: 3.2)
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid C₁₁H₁₂O₃ 192.21 3-(4-hydroxyphenyl), 1-carboxylic acid Enhanced acidity (predicted pKa: 4.71)
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid C₈H₁₂F₂O₂ 178.18 1-difluoropropyl, 1-carboxylic acid Metabolic stability (fluorine effect)

Key Differences and Functional Impacts

Amino vs. Alkyl/Aryl Substituents: The propylamino group in the target compound introduces hydrogen-bonding capability and basicity, contrasting with non-polar alkyl (e.g., pentyl ) or electron-withdrawing aryl groups (e.g., 4-hydroxyphenyl ). Compared to trans-3-aminocyclobutanecarboxylic acid (unsubstituted amino group), the propylamino side chain enhances lipophilicity and may improve membrane permeability .

Synthetic Accessibility: Derivatives like 3-propoxycyclobutane-1-carboxylic acid are synthesized via straightforward alkylation, while amino-substituted variants (e.g., target compound) require selective amine protection and coupling . The Fmoc-protected derivative (CAS 1935557-50-8) highlights the importance of protecting groups in peptide synthesis, enabling controlled deprotection .

Applications: Peptide Stapling: The target compound’s rigid cyclobutane and amino group enable covalent cross-linking in peptides, enhancing α-helix stability . Analogues with butenyl groups (E7/Z7) are optimized for ring-closing metathesis (RCM) . Pharmaceutical Intermediates: Fluorinated derivatives (e.g., ) are prioritized for drug candidates due to improved bioavailability, while hydroxyphenyl variants (e.g., ) may serve as kinase inhibitors.

Biological Activity

3-(Propylamino)cyclobutane-1-carboxylic acid is an organic compound notable for its unique cyclobutane structure, which is substituted with a propylamino group and a carboxylic acid functional group. Its molecular formula is C_7H_13NO_2, and it has a molecular weight of approximately 157.213 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features a four-membered cyclobutane ring, which contributes to its distinct reactivity patterns and biological interactions. The presence of the propylamino group enhances its nucleophilic properties, making it a candidate for various chemical reactions typical of amines. The carboxylic acid functionality may also facilitate interactions with biological targets, such as enzymes and receptors.

Pharmacological Potential

Research indicates that 3-(propylamino)cyclobutane-1-carboxylic acid may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can possess antimicrobial properties, potentially making this compound effective against certain pathogens.
  • Anticancer Properties : Structural analogs of cyclobutane derivatives have shown promise in inhibiting cancer cell proliferation. The specific interactions of 3-(propylamino)cyclobutane-1-carboxylic acid with cancer-related pathways warrant further investigation.
  • Neuroprotective Effects : Given the role of amines in neurotransmission, there is potential for this compound to influence neurological pathways, possibly offering neuroprotective benefits.

Interaction Studies

Understanding how 3-(propylamino)cyclobutane-1-carboxylic acid interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies could focus on:

  • Binding Affinity : Investigating the binding affinity of this compound to various receptors or enzymes could reveal its therapeutic potential.
  • Metabolic Pathways : Analyzing how this compound is metabolized in vivo will help determine its efficacy and safety profile.

Comparative Analysis with Related Compounds

To better understand the potential of 3-(propylamino)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of related compounds:

Compound NameStructure TypeKey Features
3-(Ethylamino)cyclobutane-1-carboxylic acidCyclobutane derivativeEthyl group instead of propyl; potential for similar activity
3-(4-Chlorophenyl)cyclobutane-1-carboxylic acidCyclobutane derivativeContains a phenyl group; may exhibit different pharmacological properties
3-(Propylamino)oxetane-3-carboxylic acidOxetane derivativeSimilar functionalities; different ring structure

Case Studies and Research Findings

Several studies have explored the biological activity of cyclobutane derivatives. For instance:

  • A study on cyclobutane carboxylic acids indicated their potential as inhibitors for specific enzymes involved in metabolic pathways, suggesting that 3-(propylamino)cyclobutane-1-carboxylic acid could share these properties .
  • Research into the synthesis and biological evaluation of related compounds has demonstrated that modifications to the amino group can significantly alter pharmacological profiles, highlighting the importance of structural optimization .

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